Piperazine, 4-acetyl-2-ethyl-1-methyl-(7CI,8CI)

描述

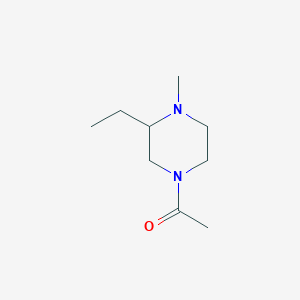

Piperazine, 4-acetyl-2-ethyl-1-methyl-(7CI,8CI) (CAS: 4791-31-5) is a substituted piperazine derivative with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol. Its structure features an acetyl group at position 4, an ethyl group at position 2, and a methyl group at position 1 (Figure 1).

属性

CAS 编号 |

4791-31-5 |

|---|---|

分子式 |

C9H18N2O |

分子量 |

170.25 g/mol |

IUPAC 名称 |

1-(3-ethyl-4-methylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C9H18N2O/c1-4-9-7-11(8(2)12)6-5-10(9)3/h9H,4-7H2,1-3H3 |

InChI 键 |

VZMMHMGCKNIEPE-UHFFFAOYSA-N |

规范 SMILES |

CCC1CN(CCN1C)C(=O)C |

产品来源 |

United States |

生物活性

Piperazine derivatives, including Piperazine, 4-acetyl-2-ethyl-1-methyl-(7CI,8CI), have garnered significant attention due to their diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of Piperazine Derivatives

Piperazine is a six-membered heterocyclic compound that has been extensively studied for its pharmacological properties. The introduction of various substituents on the piperazine ring can significantly alter its biological activity. The compound in focus, Piperazine, 4-acetyl-2-ethyl-1-methyl-(7CI,8CI), is a derivative that has shown promise in several biological assays.

1. Anticancer Activity

Research indicates that piperazine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of novel piperazine-containing compounds that demonstrated potent growth inhibition across various human cancer cell lines. Specifically, derivatives with N-ethyl-piperazinyl amides showed a reduction in growth ranging from -85.67% to -41.54% against 60 human cancer cell lines .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Name | Cell Line Tested | Growth Inhibition (%) |

|---|---|---|

| N-Ethyl-Piperazinyl Amide of Oleanonic Acid | HL-60 (Leukemia) | -35.82 |

| Compound 4 | A498 (Renal Cancer) | -7.95 |

| Various Piperazine Derivatives | Multiple Lines | Up to -85.67 |

2. Antifilarial Activity

Piperazine derivatives have also been explored for their antifilarial effects. A notable compound, 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one, was evaluated for its macrofilaricidal and microfilaricidal activities against Brugia malayi. At a dose of 300 mg/kg, it exhibited 53.6% adulticidal activity and 46% microfilaricidal activity . This suggests that piperazine derivatives could be developed as effective treatments for filarial infections.

Table 2: Antifilarial Activity of Piperazine Derivatives

| Compound Name | Dosage (mg/kg) | Adulticidal Activity (%) | Microfilaricidal Activity (%) |

|---|---|---|---|

| 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one | 300 | 53.6 | 46.0 |

The biological activities of piperazine derivatives are attributed to their ability to interact with various biological targets:

- Serotonergic and Dopaminergic Receptors : The arylpiperazine moiety is crucial for central nervous system activity, particularly in modulating serotonin and dopamine receptors . This suggests potential applications in treating psychiatric disorders.

- Anticholinesterase Activity : Some synthesized hydrazone derivatives of piperazine have shown anticholinesterase activity, which could be beneficial for conditions like Alzheimer's disease .

Case Studies

Several studies provide insights into the efficacy of piperazine derivatives:

- Antidepressant Effects : Research on coumarin-piperazine derivatives indicates their potential as antidepressants through modulation of neurotransmitter systems .

- Antimicrobial Properties : Piperazine analogs have demonstrated antimicrobial activities against various pathogens, indicating their potential as broad-spectrum antibiotics .

- BACE-1 Inhibition : Certain piperazine derivatives have been identified as inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease pathology .

科学研究应用

Piperazine, 4-acetyl-2-ethyl-1-methyl-(7CI,8CI) is a chemical compound belonging to the piperazine family. Its structure includes an acetyl group, as well as ethyl and methyl substituents. Piperazines are known for their versatile chemical properties and biological activities, making them significant in pharmaceutical chemistry. The specific arrangement of atoms in this compound contributes to its potential utility in various applications, including medicinal chemistry and organic synthesis.

Applications

Piperazine, 4-acetyl-2-ethyl-1-methyl-(7CI,8CI) has several notable applications:

- Pharmaceutical Industry It serves as a building block for synthesizing various therapeutic agents.

- Organic Synthesis The compound is utilized in organic synthesis.

Structural Similarity

Several compounds share structural similarities with piperazine, 4-acetyl-2-ethyl-1-methyl-(7CI,8CI):

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(1-Methyl-4-piperidinyl)piperazine | Contains both piperidine and piperazine rings | Known for its use in drug development and peptide analysis |

| 4-Hydroxyquinolones | Similar heterocyclic structure | Exhibits significant biological activity against various pathogens |

| Imidazole Derivatives | Contains imidazole ring | Known for antifungal properties and diverse pharmacological effects |

化学反应分析

Nucleophilic Substitution Reactions

The piperazine ring’s secondary amines and electron-withdrawing acetyl group facilitate nucleophilic substitutions. Key reactions include:

-

Aromatic Electrophilic Substitution : The acetyl group at position 4 directs electrophiles to the para position (C-3 or C-5) due to its electron-withdrawing effect. For example, nitration or halogenation reactions may occur under acidic conditions.

-

Alkylation/Proton Transfer : The ethyl and methyl substituents sterically hinder alkylation at N-1 and N-4, but reactions at the secondary amines (N-2 and N-6) are feasible. For instance, treatment with alkyl halides like methyl iodide yields quaternary ammonium salts .

Table 1: Nucleophilic Substitution Conditions

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Halogenation | Cl₂/FeCl₃, 0–5°C | Chlorination at C-3 or C-5 | |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-2/N-6 methylation |

Acylation and Alkylation

The acetyl group at C-4 can undergo further acylation or serve as a directing group:

-

Transacylation : Reacting with acetic anhydride in pyridine introduces additional acetyl groups at the less hindered N-2 position.

-

Reductive Alkylation : Catalytic hydrogenation with aldehydes (e.g., formaldehyde) under H₂/Pd-C yields N-alkylated derivatives .

Table 2: Acylation/Alkylation Pathways

| Process | Conditions | Product | Reference |

|---|---|---|---|

| Transacylation | Ac₂O, pyridine, 80°C | N-2 acetylated derivative | |

| Reductive Alkylation | HCHO, H₂ (1 atm), Pd/C, EtOH | N-2/N-6 hydroxymethyl adduct |

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition-metal catalysts:

-

Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable aryl halide coupling at N-2, forming biarylpiperazine derivatives .

-

Ulmann-Type Coupling : Copper(I) iodide in DMSO facilitates C–N bond formation with aryl iodides .

Table 3: Coupling Reaction Examples

| Catalyst System | Substrate | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | 4-Bromotoluene | 78% | |

| CuI/DMSO | 2-Iodonaphthalene | 65% |

Coordination Chemistry

The secondary amines and acetyl oxygen act as donor sites for metal coordination:

-

Cu(II) Complexation : Forms octahedral complexes with Cu(NO₃)₂ in methanol, evidenced by UV-Vis absorption at λ = 620 nm .

-

Zn(II) Chelation : Reacts with ZnCl₂ to generate stable tetrahedral complexes, characterized by NMR and X-ray crystallography .

N-Oxidation

Selective oxidation of the tertiary amine (N-1) occurs with mCPBA (meta-chloroperbenzoic acid):

Analytical Characterization

Reaction monitoring employs advanced techniques:

相似化合物的比较

Structural and Substituent Variations

Piperazine derivatives are widely studied for their pharmacological versatility. Below is a comparison with structurally related compounds:

Pharmacological and Functional Differences

- Receptor Binding : The target compound’s acetyl group may favor hydrogen bonding with biological targets, unlike the tert-butyl group in CAS 10125-79-8, which prioritizes hydrophobic interactions .

- Metabolic Stability : The trimethylsilyl group in CAS 27001-68-9 resists hydrolysis, whereas the acetyl group in the target compound could undergo enzymatic cleavage, affecting half-life .

- Selectivity: Piperazine derivatives with aryl substituents (e.g., CAS 1013-22-5) often exhibit enhanced selectivity for serotonin or dopamine receptors due to aromatic interactions, a feature less pronounced in aliphatic-substituted analogs like the target compound .

Key Research Findings

- Crystal Structures: Piperazinium salts (e.g., ) form symmetrical hydrogen bonds in their crystal lattices, while non-ionic derivatives like the target compound lack such motifs .

- Therapeutic Potential: A 2016 review highlighted that aryl-substituted piperazines (e.g., CAS 1013-22-5) dominate CNS drug development, whereas aliphatic analogs like the target compound are understudied but offer tunable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。